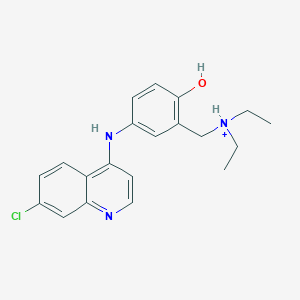
Amodiaquine(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amodiaquine(1+) is an organic cation obtained by protonation of the tertiary amino group of amodiaquine; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of an amodiaquine.
Wissenschaftliche Forschungsanwendungen
1. Understanding Hepatotoxicity and Protective Effects
Amodiaquine is known for its hepatotoxic effects, which pose a significant risk in its clinical use. Research by Heidari, Babaei, & Eghbal (2014) focused on its toxicity in isolated rat hepatocytes and investigated the protective effects of taurine and N-acetyl cysteine. This study provides insights into the cytotoxic mechanisms of amodiaquine and potential protective strategies against hepatocyte damage.
2. In Vitro Resistance and Genetic Associations
The resistance of Plasmodium falciparum to Amodiaquine has been a subject of study. Folarin et al. (2011) investigated this resistance in relation to mutations in the pfcrt and pfmdr1 genes. Their findings suggest that these genetic polymorphisms are crucial for understanding Amodiaquine resistance, providing a basis for epidemiological surveillance.
3. Pharmacokinetics and Pharmacodynamics in Specific Populations
Research on the pharmacokinetics and pharmacodynamics of Amodiaquine in pregnant women with Plasmodium vivax malaria was conducted by Tarning et al. (2012). This study assessed how pregnancy affects the drug's properties, concluding that no dose adjustments are required during pregnancy.
4. Pharmacogenetics
The pharmacogenetics of Amodiaquine has been explored to understand its metabolic pathways and associated side effects. Gil (2008) discussed the role of the polymorphic P450 isoform CYP2C8 in Amodiaquine metabolism, highlighting its significance in personalizing medicine and pharmacovigilance.
5. In Vitro Antimalarial Activity
The antimalarial activity of Amodiaquine, specifically against chloroquine-resistant strains, has been an important area of study. O’Neill et al. (2003) examined isoquine and related Amodiaquine analogues for their potential as improved antimalarial agents. This research contributes to the development of safer and more effective antimalarial drugs.
6. Ebola Virus Disease (EVD) Mortality Impact
An interesting application of Amodiaquine was its use during the Ebola virus disease outbreak in West Africa. Garbern et al. (2019) studied the impact of mass drug administrations of Amodiaquine on EVD mortality, suggesting a potential non-statistically significant decrease in mortality risk among EVD patients exposed to the drug.
7. Encapsulation and In Vitro Cytotoxicity
The encapsulation of Amodiaquine and its cytotoxicity were explored by Anitha, Murugan, & Rajamohan (2018). They investigated the inclusion complex of Amodiaquine with 2-hydroxypropyl-β-cyclodextrin, revealing significant improvements in anticancer activity.
Eigenschaften
Molekularformel |
C20H23ClN3O+ |
|---|---|
Molekulargewicht |
356.9 g/mol |
IUPAC-Name |
[5-[(7-chloroquinolin-4-yl)amino]-2-hydroxyphenyl]methyl-diethylazanium |
InChI |
InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)/p+1 |
InChI-Schlüssel |
OVCDSSHSILBFBN-UHFFFAOYSA-O |
Kanonische SMILES |
CC[NH+](CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



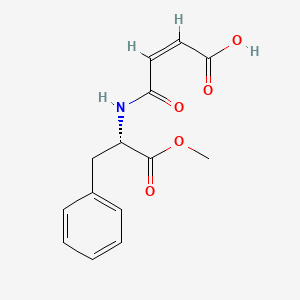
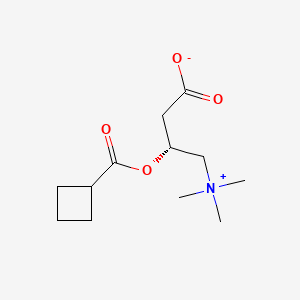
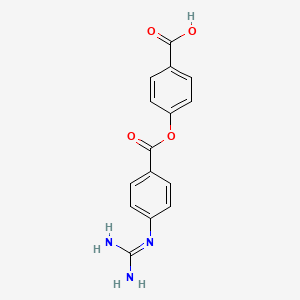
![5-[3-(Butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1234698.png)
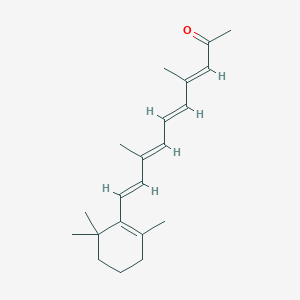
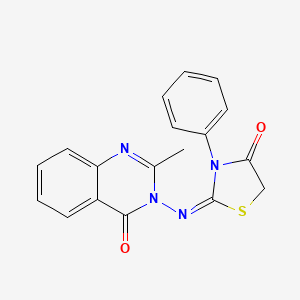
![(2S,3R)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid](/img/structure/B1234705.png)
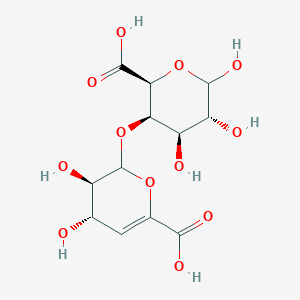

![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1234710.png)
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1234711.png)
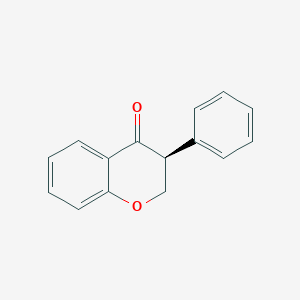
![2-[(3,17-Dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene)amino]oxyacetic acid](/img/structure/B1234713.png)
